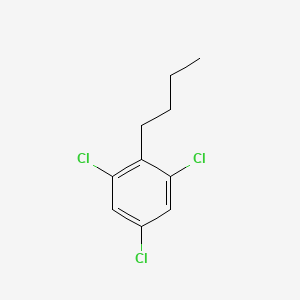
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a chloro substituent at the 5-position of the benzothiazole ring and a methylurea group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea typically involves the reaction of 5-chloro-1,2-benzothiazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chloro-1,2-benzothiazole and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
科学研究应用
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea involves its interaction with specific molecular targets. The chloro substituent and the benzothiazole ring play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea can be compared with other similar compounds, such as:
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea: The presence of a propyl group can lead to differences in solubility and interaction with molecular targets.
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea: The tert-butyl group introduces steric hindrance, potentially altering the compound’s properties.
属性
CAS 编号 |
105734-60-9 |
|---|---|
分子式 |
C9H8ClN3OS |
分子量 |
241.70 g/mol |
IUPAC 名称 |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-methylurea |
InChI |
InChI=1S/C9H8ClN3OS/c1-11-9(14)12-8-6-4-5(10)2-3-7(6)15-13-8/h2-4H,1H3,(H2,11,12,13,14) |
InChI 键 |
VRTJKHOXONANGC-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


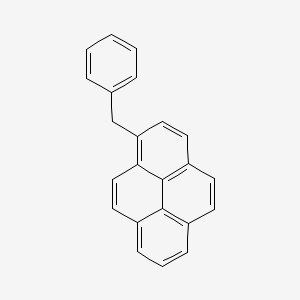

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)

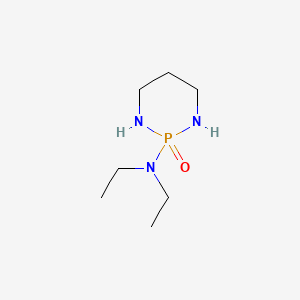

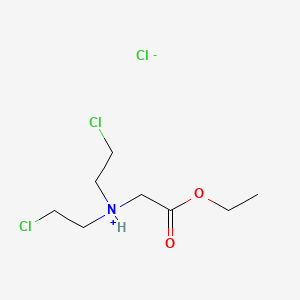
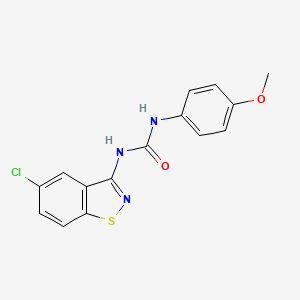
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
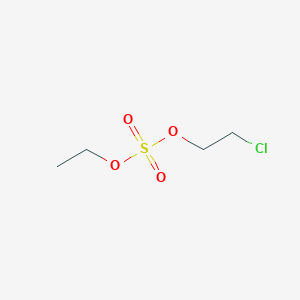
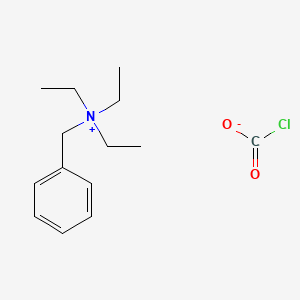
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
